Diastereomeric Mixture vs. Single Isomer: A Cost-Effective Scaffold for Non-Stereospecific Synthesis
The target compound is supplied and used as a mixture of diastereomers, characterized by 3 undefined atom stereocenters . This contrasts with the defined single-isomer comparator rac-(1R,5S)-1-(2-bromoethyl)bicyclo[3.1.0]hexane, which is now a discontinued product, indicating low commercial viability for applications where stereospecificity is not required . The mixture avoids the additional cost and complexity associated with chiral resolution or asymmetric synthesis, leading to a more accessible price point despite being a specialized research chemical .
| Evidence Dimension | Stereochemical Complexity and Market Availability |
|---|---|
| Target Compound Data | 3 undefined atom stereocenters; Available for direct purchase as a mixture of diastereomers at a list price of $1,931 per 2.5g |
| Comparator Or Baseline | rac-(1R,5S)-1-(2-bromoethyl)bicyclo[3.1.0]hexane (CAS 2742896-34-8): Defined stereochemistry; Product status: Discontinued |
| Quantified Difference | The mixture avoids the need for chiral separation, maintaining market availability at a viable price point, whereas the single diastereomer is commercially unviable for the same application class. |
| Conditions | Commercial market status and structural data as reported in supplier databases. |
Why This Matters
For procurement, this confirms that the mixture is the practical, available option for cost-sensitive projects not requiring enantio- or diastereopure building blocks, which aligns with most early-stage discovery and methodology development needs.
- [1] Kuujia.com. (2024). Cas no 2286949-45-7 (2-(2-Bromoethyl)bicyclo[3.1.0]hexane). Kuujia Product Database. Retrieved from https://www.kuujia.com/cas-2286949-45-7.html View Source
